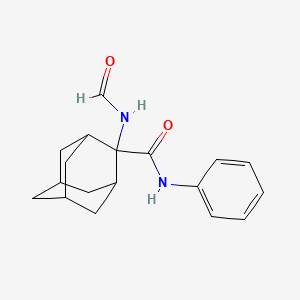
Reactive Blue 14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactive Blue 14 is an organic synthetic dye, also known as anthraquinone dye. It is widely used in the textile industry for dyeing cellulosic fibers such as cotton and silk. The compound is known for its vibrant blue color and excellent dyeing properties, including good water solubility and high colorfastness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Reactive Blue 14 is synthesized through a multi-step chemical process. The synthesis begins with the condensation of aniline-2,5-disulfonic acid with cyanuric chloride. This intermediate product is then further condensed with ethylenediamine. Finally, the product is reacted with chlorosulfonated copper phthalocyanine to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Condensation of Cyanuric Chloride with Aniline-2,5-Disulfonic Acid: This reaction is carried out at a pH of 6-6.5 and a temperature of 5-10°C for about 8 hours.
Second Condensation with Ethylenediamine: The intermediate product is reacted with ethylenediamine at 30-35°C for 6 hours.
Reaction with Chlorosulfonated Copper Phthalocyanine: The final product is obtained by reacting the intermediate with chlorosulfonated copper phthalocyanine, followed by salting out, filtration, and drying.
Analyse Chemischer Reaktionen
Types of Reactions: Reactive Blue 14 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium hydrosulfite, which converts the dye to its reduced form.
Substitution: The dye can undergo substitution reactions where functional groups on the dye molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium hydrosulfite is a commonly used reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Different oxidation states of the dye molecule.
Reduction Products: Reduced forms of the dye with altered color properties.
Substitution Products: Modified dye molecules with different functional groups.
Wissenschaftliche Forschungsanwendungen
Reactive Blue 14 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in diagnostic assays and as a marker for various biological processes.
Industry: Widely used in the textile industry for dyeing and printing fabrics.
Wirkmechanismus
The mechanism of action of Reactive Blue 14 involves its ability to form covalent bonds with the substrate, typically through nucleophilic substitution reactions. The dye molecule contains reactive groups that can interact with nucleophilic sites on the substrate, leading to the formation of stable covalent bonds. This mechanism is responsible for the high colorfastness and durability of the dye on fabrics .
Vergleich Mit ähnlichen Verbindungen
Reactive Blue 19: Another anthraquinone dye with similar dyeing properties but different molecular structure.
Reactive Blue 4: A dye with similar applications but different chemical composition.
Uniqueness of Reactive Blue 14: this compound is unique due to its specific chemical structure, which provides excellent dyeing properties, including high water solubility, vibrant color, and strong covalent bonding with substrates. These properties make it particularly suitable for dyeing cellulosic fibers and other materials .
Eigenschaften
CAS-Nummer |
12236-85-0 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



